5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Reduction: The reduction of the isoquinoline core to form the tetrahydroisoquinoline can be carried out using hydrogenation reactions with catalysts like palladium on carbon.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further reduce the isoquinoline core or other functional groups present in the molecule.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Isoquinoline derivatives are often explored for their potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound may be used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Receptor Binding: It may bind to specific receptors, modulating signal transduction and cellular responses.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular replication.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride
Uniqueness
5-(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-pentan-1-ol hydrochloride is unique due to its specific structure, which includes a pentan-1-ol side chain and methoxy groups at the 6 and 7 positions. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
5-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.ClH/c1-19-15-10-12-7-8-17-14(6-4-3-5-9-18)13(12)11-16(15)20-2;/h10-11,14,17-18H,3-9H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHDHZNHOREFGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CCCCCO)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588765 |
Source
|
Record name | 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.83 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148204-37-9 |
Source
|
Record name | 5-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)pentan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30588765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.